Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

Catalog No.
S6639675
CAS No.
849659-32-1
M.F
C13H12FNO2S
M. Wt
265.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carbox...

CAS Number

849659-32-1

Product Name

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3

InChI Key

HRSOKWUAKONNNB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2F)N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2F)N

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12FNO2S and a molecular weight of 265.302 g/mol. It is characterized by a pale-yellow to yellow-brown solid appearance and has a melting point ranging from 87°C to 94°C . The compound features a thiophene ring, an amino group, and a carboxylate ester, which contribute to its chemical reactivity and potential biological activity. Its IUPAC name reflects its structural components, including the ethyl ester and the presence of a fluorinated phenyl group.

Typical for compounds containing thiophene and carboxylate functionalities. Key reactions include:

  • Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of water and an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles, making it reactive towards various nucleophilic agents.
  • Amination Reactions: The amino group can participate in further reactions, such as acylation or alkylation, to form more complex derivatives.

  • Antimicrobial Activity: Thiophene derivatives are known for their potential antimicrobial effects.
  • Anti-inflammatory Properties: Some related compounds have shown efficacy in reducing inflammation.
  • Anticancer Potential: The presence of specific substituents can enhance the cytotoxicity against cancer cell lines.

The synthesis of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves several steps:

  • Formation of Thiophene Ring: A suitable precursor undergoes cyclization to form the thiophene core.
  • Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution using a fluorinated phenol derivative.
  • Amino Group Addition: An amination step introduces the amino group, often via nucleophilic substitution.
  • Esterification: Finally, the carboxylic acid is converted into an ester by reacting with ethanol in the presence of an acid catalyst.

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Material Science: Its unique properties could be explored in creating novel materials or polymers.
  • Chemical Research: It can be used as a reagent in organic synthesis or as a building block for more complex molecules.

Interaction studies involving ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate would typically focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its mechanism of action in biological systems or its role in synthetic pathways.

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate shares structural similarities with several related compounds. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylateContains a different fluorinated phenyl groupPotentially different biological activity profile
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylateAnother positional isomer with a fluorinated phenylVariation in reactivity due to fluorine position
Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylateLacks fluorination on the phenyl ringMay exhibit different pharmacological properties

These compounds highlight the uniqueness of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate through variations in substituent positions and types, which can significantly influence their chemical behavior and biological activity.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

265.05727796 g/mol

Monoisotopic Mass

265.05727796 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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